- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichlorideBulletin des Societes Chimiques Belges, 1988, 97(10), 787-9,
Cas no 92-82-0 (Phenazine)

Phenazine structure
Nome do Produto:Phenazine
Phenazine Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- Chave InChI: PCNDJXKNXGMECE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- BRN: 0126500
Propriedades Computadas
- Massa Exacta: 180.06900
- Massa monoisotópica: 180.068748
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 163
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 25.8
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- XLogP3: 2.8
Propriedades Experimentais
- Cor/Forma: Colorless or yellowish needle like crystals
- Densidade: 1.1836 (rough estimate)
- Ponto de Fusão: 174.0 to 178.0 deg-C
- Ponto de ebulição: 360 ºC
- Ponto de Flash: 160.3±11.7 °C
- Índice de Refracção: 1.5200 (estimate)
- Solubilidade: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Coeficiente de partição da água: Insoluble
- PSA: 25.78000
- LogP: 2.78300
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
- Merck: 7217
- Solubilidade: It is almost insoluble in water, slightly soluble in ethanol, ether and benzene, and soluble in inorganic acids to form a yellow to red solution.
- pka: 1.20(at 20℃)
- Sensibilidade: Sensitive to humidity
Phenazine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H401
- Declaração de Advertência: P273-P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: R22;R68
- Instrução de Segurança: S22-S24/25-S36/37
- RTECS:SG1360000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
- Frases de Risco:R22; R68
- TSCA:Yes
Phenazine Dados aduaneiros
- CÓDIGO SH:29163900
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenazine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |
Phenazine |
92-82-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |
Phenazine |
92-82-0 | 99.0%(LC) | 1g |
¥205.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |
Phenazine |
92-82-0 | 99.0%(LC) | 5g |
¥455.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2024-07-19 | |
eNovation Chemicals LLC | Y1317604-5G |
phenazine |
92-82-0 | 97% | 5g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |
Phenazine, |
92-82-0 | 10g |
¥489.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |
Phenazine |
92-82-0 | 1g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 240993-1g |
Phenazine |
92-82-0 | 95% | 1g |
¥ 220 | 2022-04-26 | |
TRC | P295383-10g |
Phenazine |
92-82-0 | 10g |
$ 64.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D370206-1kg |
Phenazine |
92-82-0 | 97% | 1kg |
$1200 | 2023-09-03 |
Phenazine Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Referência
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligationHeterocycles, 2012, 84(2), 1345-1353,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referência
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Referência
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Referência
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclizationTetrahedron Letters, 2020, 61(46),,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Referência
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Referência
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic aminesJournal of Heterocyclic Chemistry, 2004, 41(1), 1-6,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Referência
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Referência
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and PyridoquinoxalinesEuropean Journal of Organic Chemistry, 2013, 2013(36), 8330-8335,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Referência
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Referência
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Referência
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in waterJournal of Organometallic Chemistry, 2012, 705, 75-78,
Phenazine Raw materials
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- Pyocyanin
- 3-Bromobenzene-1,2-diamine
- 2-Iodoaniline
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
- Phenazine, 5-oxide
- Phenazine, 5,10-dioxide
Phenazine Preparation Products
Phenazine Literatura Relacionada
-
Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013
-
Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513
-
Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-82-0)Phenazine

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:92-82-0)Phenazine

Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):151.0/261.0